molecular formula C17H18N4O2S B14973138 3,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B14973138
M. Wt: 342.4 g/mol
InChI Key: FTSPRVSTHBFYPT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with phenyl, pyridinyl, and sulfonamide groups. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated precursors and palladium catalysts for cross-coupling reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Shares the pyrazole core structure but lacks the sulfonamide and pyridinyl groups.

    N-Phenylsulfonamide: Contains the sulfonamide group but lacks the pyrazole and pyridinyl groups.

    3,5-Dimethyl-1-(pyridin-3-yl)pyrazole: Contains the pyrazole and pyridinyl groups but lacks the sulfonamide group.

Uniqueness: 3,5-Dimethyl-1-phenyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to the combination of its pyrazole, phenyl, pyridinyl, and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C17H18N4O2S/c1-13-17(14(2)21(20-13)16-8-4-3-5-9-16)24(22,23)19-12-15-7-6-10-18-11-15/h3-11,19H,12H2,1-2H3

InChI Key

FTSPRVSTHBFYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NCC3=CN=CC=C3

Origin of Product

United States

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